(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride
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Overview
Description
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is a chemical compound with a complex structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions. The resulting benzodioxin intermediate is then reacted with an appropriate amine to introduce the ethylamine side chain. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the benzodioxin ring.
Reduction: Reduction reactions can be used to modify the double bond in the but-2-en-1-amine moiety.
Substitution: The amine group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce saturated amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of benzodioxin derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity as a neurotransmitter modulator or enzyme inhibitor.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride is unique due to its benzodioxin ring, which is not present in many similar compounds. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-4-9-15-11(2)14-10-16-12-7-5-6-8-13(12)17-14;/h3-8,11,14-15H,9-10H2,1-2H3;1H/b4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYWFPZAKIVHQ-BJILWQEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCNC(C)C1COC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CNC(C)C1COC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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